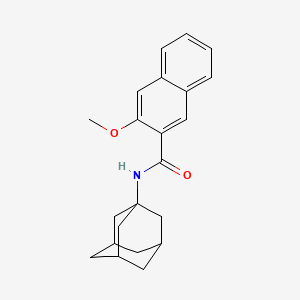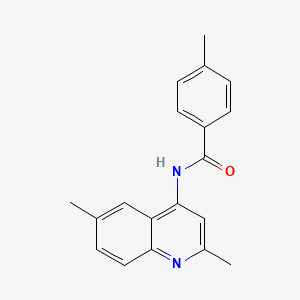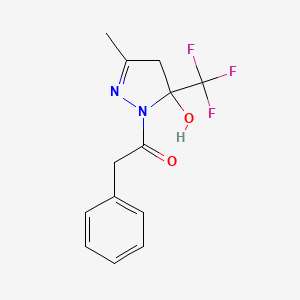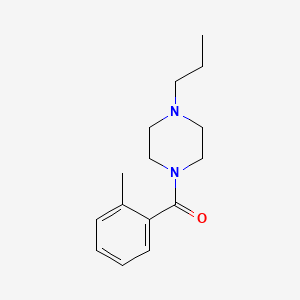![molecular formula C18H21BrO3 B4934030 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B4934030.png)
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is a chemical compound that belongs to the family of aryl ethers. It is a white to off-white powder that has a molecular weight of 421.39 g/mol. The compound is used in scientific research for its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has been found to have potent antitumor activity against a variety of cancer cell lines. It has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene in lab experiments include its potent antitumor activity, its ability to inhibit the growth of certain bacteria and fungi, and its unique mechanism of action. The limitations of using the compound in lab experiments include its toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene. These include:
1. Further research into the compound's mechanism of action and its potential use in the treatment of cancer and infectious diseases.
2. Development of new derivatives of the compound with improved potency and selectivity.
3. Investigation of the compound's potential use in combination with other anticancer drugs to enhance their efficacy.
4. Study of the compound's pharmacokinetics and toxicity in animal models.
5. Investigation of the compound's potential use in agriculture as a natural pesticide.
Conclusion:
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is a chemical compound that has been found to have potent antitumor activity and the ability to inhibit the growth of certain bacteria and fungi. The compound's unique mechanism of action makes it a promising candidate for the treatment of cancer and infectious diseases. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved potency and selectivity.
Synthesemethoden
The synthesis of 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene involves the reaction of 2,4-dimethylphenol with 3-bromo-1-chloropropane in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-methoxyphenol in the presence of a base such as sodium hydride. The final product is obtained by reacting the intermediate with 4,5-dimethyl-1,2-benzenediol in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is used in scientific research for its unique properties and mechanism of action. The compound has been found to have potent antitumor activity against a variety of cancer cell lines. It has also been shown to inhibit the growth of certain bacteria and fungi. The compound is being studied for its potential use in the treatment of cancer and infectious diseases.
Eigenschaften
IUPAC Name |
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-13-11-17(19)18(12-14(13)2)22-10-4-9-21-16-7-5-15(20-3)6-8-16/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFZORWHEZZBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)

![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)
![N-(2-hydroxy-1,1-dimethylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4933978.png)
![1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934006.png)

![2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4934027.png)

![1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B4934044.png)
![1-methyl-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4934051.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4934055.png)